molecular formula C12H12O2 B096612 3-Phenyl-3-acetoxy-1-butyne CAS No. 15963-07-2

3-Phenyl-3-acetoxy-1-butyne

Cat. No. B096612
CAS RN: 15963-07-2
M. Wt: 188.22 g/mol
InChI Key: KJPXRHARHULPOK-UHFFFAOYSA-N
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Description

3-Phenyl-3-acetoxy-1-butyne, also known as PAB, is a synthetic compound that has been widely used in scientific research. PAB is a member of the alkyne family, which is characterized by a carbon-carbon triple bond. The compound has been found to have various biochemical and physiological effects, making it an important tool in the field of biochemistry and pharmacology.

Mechanism Of Action

The mechanism of action of 3-Phenyl-3-acetoxy-1-butyne involves its ability to inhibit the activity of HAT. HAT is responsible for the acetylation of histones, which plays a critical role in gene regulation. By inhibiting HAT, 3-Phenyl-3-acetoxy-1-butyne can alter the acetylation state of histones, leading to changes in gene expression.

Biochemical And Physiological Effects

3-Phenyl-3-acetoxy-1-butyne has been found to have various biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis (programmed cell death). 3-Phenyl-3-acetoxy-1-butyne has also been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-Phenyl-3-acetoxy-1-butyne is its potency as an inhibitor of HAT. This makes it a valuable tool for the study of acetylation and gene regulation. However, 3-Phenyl-3-acetoxy-1-butyne is also known to be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 3-Phenyl-3-acetoxy-1-butyne in scientific research. One area of interest is the development of new drugs that target HAT and other enzymes involved in acetylation. 3-Phenyl-3-acetoxy-1-butyne may also be useful in the study of other cellular processes that are regulated by acetylation, such as DNA repair and protein degradation. Additionally, the use of 3-Phenyl-3-acetoxy-1-butyne in combination with other compounds may lead to the development of more potent and selective inhibitors of HAT.

Synthesis Methods

The synthesis of 3-Phenyl-3-acetoxy-1-butyne involves the reaction between 3-bromo-3-phenyl-1-propyne and acetic anhydride. The reaction is typically carried out in the presence of a catalyst, such as copper (I) iodide, and in an organic solvent, such as tetrahydrofuran. The resulting product is a white crystalline solid that is typically purified by recrystallization.

Scientific Research Applications

3-Phenyl-3-acetoxy-1-butyne has been used in a variety of scientific research applications, including the study of protein-ligand interactions, enzyme kinetics, and the development of new drugs. One of the main uses of 3-Phenyl-3-acetoxy-1-butyne is in the study of acetylation, a process in which an acetyl group is added to a molecule. 3-Phenyl-3-acetoxy-1-butyne is a potent inhibitor of the enzyme histone acetyltransferase (HAT), which is involved in the acetylation of histones, a process that is important in gene regulation.

properties

CAS RN

15963-07-2

Product Name

3-Phenyl-3-acetoxy-1-butyne

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

2-phenylbut-3-yn-2-yl acetate

InChI

InChI=1S/C12H12O2/c1-4-12(3,14-10(2)13)11-8-6-5-7-9-11/h1,5-9H,2-3H3

InChI Key

KJPXRHARHULPOK-UHFFFAOYSA-N

SMILES

CC(=O)OC(C)(C#C)C1=CC=CC=C1

Canonical SMILES

CC(=O)OC(C)(C#C)C1=CC=CC=C1

Origin of Product

United States

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